1-Methyldecahydro-1,5-Naphthyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyldecahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, making it a significant molecule in medicinal chemistry due to its potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-Methyldecahydro-1,5-naphthyridine has a wide range of scientific research applications:
Vorbereitungsmethoden
The synthesis of 1-Methyldecahydro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Industrial production methods often utilize optimized whole-cell bioconversions, which provide a green and chemoselective approach to synthesizing 1,5-naphthyridine derivatives .
Analyse Chemischer Reaktionen
1-Methyldecahydro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with electrophilic or nucleophilic reagents, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles such as alkyl halides or amines.
Wirkmechanismus
The mechanism of action of 1-Methyldecahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing their catalytic activity. Additionally, its biological activities are attributed to its ability to interact with cellular targets, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyldecahydro-1,5-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Both compounds share a similar core structure but differ in their substituents and biological activities.
1,6-Naphthyridine: This compound has a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
1,8-Naphthyridine: Another isomer with unique reactivity and applications compared to 1-Methyldecahydro-1,5-naphthyridine. The uniqueness of 1-Methyldecahydro-1,5-naphthyridine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLYZLEIVJSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.